3-{[(E)-(2-bromophenyl)methylidene]amino}-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a quinazolinone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with 3,4-dimethoxyaniline to form the corresponding Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2-BROMOPHENYL)METHYLIDENE]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- (E)-1-(2′-BROMOPHENYL)-4-(3-(DIPHENYLAMINO)PHENYL)-2-METHYLBUT-3-EN-1-ONE
Uniqueness
Compared to similar compounds, 3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE stands out due to its unique combination of a quinazolinone core with bromophenyl and dimethoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H18BrN3O3 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
3-[(E)-(2-bromophenyl)methylideneamino]-2-(3,4-dimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18BrN3O3/c1-29-20-12-11-15(13-21(20)30-2)22-26-19-10-6-4-8-17(19)23(28)27(22)25-14-16-7-3-5-9-18(16)24/h3-14H,1-2H3/b25-14+ |
InChI Key |
NUYXAEWOHFIEJG-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4Br)OC |
Origin of Product |
United States |
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